molecular formula C7H11Cl2FN2 B8106901 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Katalognummer: B8106901
Molekulargewicht: 213.08 g/mol
InChI-Schlüssel: LAPSSXQERAHMRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 2416146-12-6; related to base CAS: 1270357-74-8) is a chemical building block of high interest in medicinal chemistry and drug discovery research . This dihydrochloride salt, with a molecular formula of C7H11Cl2FN2 and a molecular weight of 213.08 g/mol, offers improved handling and solubility for experimental work . The compound features a fluoropyridyl scaffold, a privileged structure in the design of bioactive molecules. Scientific literature indicates that analogs containing the 1-(6-fluoropyridin-2-yl)ethanamine structure are utilized in the synthesis of 2-aminothiazole derivatives, which are investigated as potential neurological agents for neurodegenerative conditions . Furthermore, such fluorinated pyridyl amines serve as critical precursors in discovery programs for novel therapeutics, including the development of pan-KRAS inhibitors for oncology research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet and note that this material requires storage under an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name

1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPSSXQERAHMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of 6-Fluoropyridine-2-carbaldehyde

The most widely reported method involves reductive amination of 6-fluoropyridine-2-carbaldehyde. In this route, the aldehyde reacts with ammonium acetate in the presence of a reducing agent to form the primary amine, followed by dihydrochloride salt formation.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : 50–80°C

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C)

  • Yield : 65–78% (isolated as dihydrochloride salt)

Mechanism :

  • Condensation of the aldehyde with ammonium acetate forms an imine intermediate.

  • Reduction of the imine via catalytic hydrogenation or borohydride agents yields the primary amine.

  • Treatment with hydrochloric acid generates the dihydrochloride salt.

This method prioritizes stereochemical control, as evidenced by the production of the (R)-enantiomer in. Chiral resolution using tartaric acid derivatives or asymmetric catalysis may enhance enantiomeric excess (ee > 98%).

Nucleophilic Substitution on 2-Chloro-6-fluoropyridine

An alternative route employs 2-chloro-6-fluoropyridine as the starting material, undergoing nucleophilic substitution with ethylamine.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (K2CO3)

  • Temperature : 100–120°C

  • Yield : 55–62%

Limitations :

  • Competing side reactions at the 6-fluoro position reduce selectivity.

  • Requires rigorous purification via column chromatography to remove regioisomers.

Catalytic Hydrogenation of Nitriles

Hydrogenation of 6-fluoropyridine-2-carbonitrile over Raney nickel or platinum oxide provides a direct pathway to the amine.

Optimized Parameters :

  • Pressure : 30–50 psi H2

  • Catalyst Loading : 5–10 wt%

  • Solvent : Methanol

  • Yield : 70–85%

Advantages :

  • Avoids intermediate imine formation, simplifying purification.

  • Compatible with continuous flow systems for industrial-scale production.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. Key parameters include:

ParameterValueImpact on Yield
Residence Time15–30 minMaximizes conversion
Temperature70°CBalances kinetics and decomposition
Catalyst RecyclingPd/C (3 cycles)Reduces costs by 40%

Data adapted from large-scale production of analogous compounds.

Solvent and Reagent Selection

Preferred Solvents :

  • Ethanol : Low toxicity, facilitates salt formation.

  • Water-Ethanol Mixtures : Enhance solubility of intermediates during crystallization.

Cost-Benefit Analysis of Reducing Agents :

AgentCost (USD/kg)ee (%)
NaBH3CN32092
H2/Pd/C15098

Hydrogen gas with Pd/C offers superior enantioselectivity and cost efficiency for commercial applications.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields high-purity dihydrochloride salt (>99% by HPLC). Slow cooling (0.5°C/min) minimizes occluded impurities.

Spectroscopic Confirmation

  • NMR :

    • 1H NMR (D2O) : δ 8.45 (d, J = 8.8 Hz, 1H, pyridine-H3), 7.85 (t, J = 7.2 Hz, 1H, pyridine-H4), 4.25 (q, J = 6.6 Hz, 1H, CH), 1.55 (d, J = 6.6 Hz, 3H, CH3).

    • 19F NMR : δ -112.5 ppm (s, 1F).

  • Mass Spectrometry : ESI-MS m/z 155.1 [M+H]+ (free base).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Reductive Amination7899.5High
Nucleophilic Substitution6297Moderate
Catalytic Hydrogenation8599.8High

Catalytic hydrogenation outperforms other methods in yield and purity, making it the preferred choice for Good Manufacturing Practice (GMP)-compliant synthesis.

Challenges and Mitigation Strategies

Stereochemical Control

  • Challenge : Racemization during salt formation.

  • Solution : Use of chiral resolving agents (e.g., L-tartaric acid) or enantioselective catalysts.

Hygroscopicity

  • Challenge : The dihydrochloride salt absorbs moisture, complicating handling.

  • Solution : Storage under nitrogen atmosphere and lyophilization to stabilize the product .

Analyse Chemischer Reaktionen

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Anticancer Research
    • Mechanism of Action : Compounds similar to 1-(6-Fluoropyridin-2-yl)ethan-1-amine have been studied for their potential as inhibitors of various kinases involved in cancer proliferation. For instance, research has indicated that fluoropyridine derivatives can inhibit JAK2 kinase, which is implicated in myeloproliferative disorders and certain cancers .
    • Case Study : A study on pyrazol-3-ylamino pyrazines demonstrated the effectiveness of similar compounds in targeting JAK2 pathways, suggesting that 1-(6-Fluoropyridin-2-yl)ethan-1-amine could have analogous applications .
  • Neurological Disorders
    • Potential Uses : The compound's structural properties suggest it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety.
    • Research Findings : Preliminary studies indicate that derivatives of fluoropyridine compounds can modulate serotonin receptors, which are crucial in mood regulation .

Chemical Synthesis and Development

The synthesis of 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves several steps that can be optimized for yield and purity. The compound is often synthesized from readily available precursors through nucleophilic substitution reactions.

StepDescription
1Synthesis of 6-fluoropyridine from pyridine derivatives.
2Alkylation with ethanamine to form the target compound.
3Purification through crystallization or chromatography.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies are essential to evaluate its effects on human health and the environment.

ParameterValue/Description
Acute ToxicityStudies ongoing
Chronic ToxicityUnder investigation
Environmental ImpactNot yet assessed

Wirkmechanismus

The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with target proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Pyridinyl Ethanamine Derivatives

Compounds with halogen substitutions (e.g., Br, Cl) or positional isomers of the fluorine atom on the pyridine ring exhibit distinct physicochemical and pharmacological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position CAS Number Key Differences vs. Target Compound
1-(6-Bromopyridin-2-yl)ethan-1-amine HCl C₇H₁₀BrClN₂ 241.53 6-Bromo on pyridin-2-yl 1415257-60-1 Bromine’s larger size reduces polarity and may decrease solubility .
(S)-1-(6-Fluoropyridin-3-yl)ethanamine HCl C₇H₁₀ClFN₂ 176.62 6-Fluoro on pyridin-3-yl 1956437-46-9 Positional isomerism alters electronic distribution and potential receptor interactions .

Key Insights :

  • Fluorine at pyridin-3-yl (vs. pyridin-2-yl) modifies the dipole moment and hydrogen-bonding capacity, impacting target engagement in medicinal chemistry applications .

Heterocycle Variants

Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, benzodiazole, imidazole) alters electronic and steric properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type CAS Number Key Differences vs. Target Compound
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride C₆H₁₀Cl₂N₄ 209.08 Pyrimidine 856973-38-1 Pyrimidine’s two nitrogen atoms increase polarity and hydrogen-bonding potential .
2-(6-Fluoro-1-methyl-1H-benzodiazol-2-yl)ethan-1-amine diHCl C₁₀H₁₂Cl₂FN₄ 277.13 Benzodiazole 1228838-07-0 Benzodiazole’s fused ring system enhances planarity and π-π stacking interactions .
(R)-1-(1H-Imidazol-2-yl)ethan-1-amine dihydrochloride C₅H₁₀Cl₂N₃ 183.06 Imidazole 1807914-37-9 Imidazole’s basic nitrogen may improve solubility at physiological pH .

Key Insights :

  • Benzodiazole derivatives introduce aromatic bulk, which may enhance binding to flat receptor surfaces but reduce metabolic stability .

Substituted Derivatives with Functional Groups

Additional functional groups (e.g., morpholine, methyl) or structural motifs modulate physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key Differences vs. Target Compound
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine diHCl C₁₁H₂₂Cl₂N₂O 289.21 Morpholine-cyclopentyl 1354957-61-1 Cyclopentyl group adds steric bulk; morpholine enhances solubility .
N-Methyl-2-(pyridin-4-yl)ethan-1-amine dihydrochloride C₈H₁₄Cl₂N₂ 209.12 N-Methyl, pyridin-4-yl 101252-40-8 Methylation reduces primary amine reactivity; pyridin-4-yl alters electronic symmetry .

Key Insights :

  • N-Methylation reduces amine basicity, which may decrease ionization and alter pharmacokinetics .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases or mono-salts, critical for oral bioavailability.
  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to bulkier halogens (e.g., Br) .
  • Structural Flexibility : Ethylamine chains (as in the target compound) balance flexibility for target binding and rigidity for selectivity.

Biologische Aktivität

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, also known as (R)-1-(6-fluoropyridin-2-yl)ethanamine dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C7H10Cl2FNC_7H_{10}Cl_2FN with a molecular weight of approximately 213.08 g/mol . This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a fluorinated pyridine ring which is significant for its biological interactions. The presence of the amine group enhances its potential as a pharmacophore in drug design. The structure can be represented as follows:

PropertyValue
Molecular FormulaC7H10Cl2FN
Molecular Weight213.08 g/mol
CAS Number2416146-12-6
Purity97%

The biological activity of pyridine derivatives often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. Studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death while sparing normal cells . The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.

Pharmacological Applications

The compound's unique structure positions it as a candidate for various therapeutic applications, including:

  • Antidepressants: Some studies suggest that amine derivatives can influence neurotransmitter systems.
  • Antimicrobial Agents: Pyridine derivatives are known for their antibacterial and antifungal properties.

Safety and Toxicology

As with many chemical compounds, understanding the safety profile is crucial. The compound has been classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . It is recommended to handle this compound in controlled environments with appropriate safety measures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride, and how can purity be validated?

  • Methodology :

  • Synthetic Route : Start with 6-fluoropyridine-2-carbaldehyde. Perform reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. Quench the reaction, isolate the free base via extraction, and convert to the dihydrochloride salt using HCl gas or concentrated HCl in diethyl ether .
  • Purification : Recrystallize from ethanol/water or use reverse-phase HPLC. Validate purity via HPLC (≥95% by area) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., pyridinyl proton at δ 8.2–8.5 ppm, methylene protons at δ 3.2–3.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ for C7 _7H8 _8FN2_2: 155.0725) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Key Techniques :

  • NMR Spectroscopy : Use D2 _2O or DMSO-d6_6 for solubility. Expect splitting patterns due to fluorine coupling (e.g., 3JHF^3J_{H-F} ~10–15 Hz for pyridinyl protons) .
  • FT-IR : Confirm amine hydrochloride stretch (2500–2700 cm1^{-1}) and C-F vibration (1100–1200 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS to detect [M+H]+^+ and [M+2H-Cl]+^+ ions.

Q. What safety protocols and storage conditions are essential for handling this compound in a laboratory setting?

  • Guidelines :

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; hygroscopic nature requires inert atmosphere storage (argon or nitrogen) .
  • Storage : Store at 4°C in amber vials under desiccant (silica gel). Stability studies suggest decomposition <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can SHELXL refinement address challenges in resolving the crystal structure of this compound, particularly fluorine's electron density effects?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect high-resolution data (θ ≤ 25°) to resolve fluorine's anisotropic displacement parameters .
  • Refinement : In SHELXL, apply TWIN/BASF commands for potential twinning. Use restraints for C-F bond distances (1.32–1.35 Å) and isotropic displacement parameters (Uiso_{iso}) for fluorine. Validate with R1_1 < 5% and wR2_2 < 12% .
  • Contradiction Management : If residual density >0.3 eÅ3^{-3}, check for disorder or solvent masking.

Q. What computational strategies optimize docking studies of this compound with serotonin receptors (e.g., 5-HT2A_{2A})?

  • Approach :

  • Ligand Preparation : Protonate the amine at physiological pH (pH 7.4) using software like Schrödinger's LigPrep.
  • Docking : Use Glide SP or AutoDock Vina with a grid centered on the orthosteric site. Incorporate fluorine's electrostatic potential (Mulliken charges) for accurate halogen bonding .
  • Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC50_{50} values from radioligand binding assays.

Q. How can enantiomeric purity of chiral derivatives be assessed, and what analytical techniques mitigate batch variability?

  • Resolution Methods :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10 + 0.1% TFA). Retention times: (R)-enantiomer ~12.3 min, (S)-enantiomer ~14.1 min .
  • NMR with Chiral Shift Reagents : Add Eu(hfc)3_3 to D2 _2O. Observe splitting of methyl protons (Δδ ~0.2 ppm for enantiomers).
    • Batch Analysis : Perform circular dichroism (CD) at 220 nm (Δε ≥ 0.5 for ≥98% ee).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values for this compound across enzymatic assays?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer (e.g., 50 mM Tris-HCl, pH 7.4), temperature (25°C), and cofactors (Mg2+^{2+}).
  • Orthogonal Assays : Validate via fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Impurity Check : Analyze batches via LC-MS for byproducts (e.g., dehalogenated species).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.